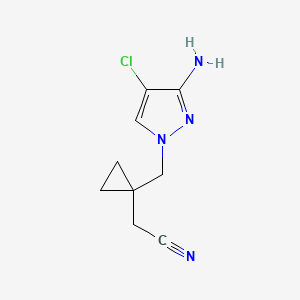![molecular formula C9H16N2OS B13068595 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring is known for its aromatic properties and its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound may activate or inhibit biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to the thiazole ring in the compound.
2-Amino-5-methylthiazole: Shares the thiazole ring and amino group.
4-Methyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of the compound
Uniqueness
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is unique due to its specific structure, which combines the thiazole ring with an amino alcohol moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H16N2OS/c1-7-8(13-6-11-7)4-10-5-9(2,3)12/h6,10,12H,4-5H2,1-3H3 |
InChI Key |
MQYROXGRBKRVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
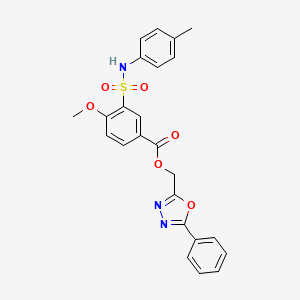
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)
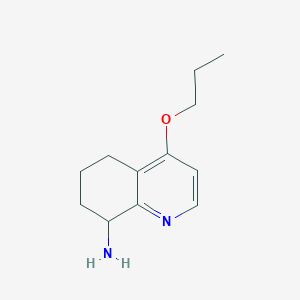

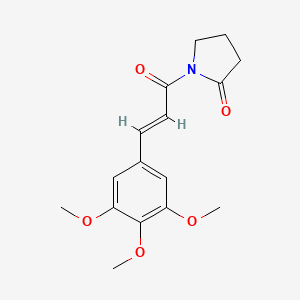
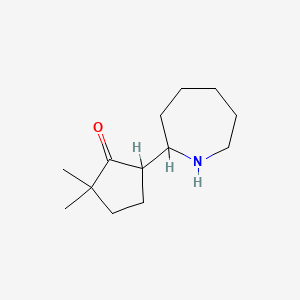
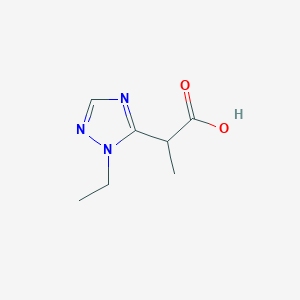
![(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13068560.png)
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
